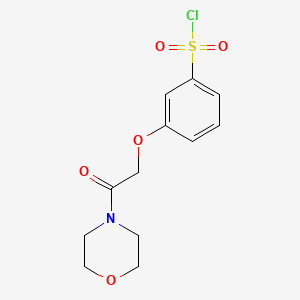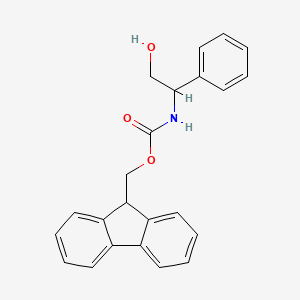
2-Propen-1-amine, 3-(4-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, 3-(4-ethylphenyl)-: allylamine , is an organic compound with the chemical formula C₉H₁₁N. Its structure consists of an allyl group (CH₂=CHCH₂-) attached to an amino group (NH₂) at the 3-position, and a phenyl group (C₆H₅) at the 4-position. Here’s the structural formula:
CH₂=CHCH₂NH₂
Allylamine is a colorless liquid with a strong, pungent odor. It finds applications in various fields due to its reactivity and unique properties.
Vorbereitungsmethoden
Synthetic Routes::
Dehydrohalogenation of 3-(4-ethylphenyl)propylamine: Allylamine can be synthesized by treating 3-(4-ethylphenyl)propylamine with a strong base (e.g., sodium hydroxide) to eliminate a hydrogen halide (usually HCl) and form the double bond in the allyl group.
Hydroamination of Propene: Propene (CH₂=CHCH₃) can react with ammonia (NH₃) in the presence of a catalyst (such as a transition metal complex) to yield allylamine.
Industrial Production:: Allylamine is industrially produced through the hydroamination process using propene and ammonia. This method ensures high yields and purity.
Analyse Chemischer Reaktionen
Allylamine undergoes several important reactions:
Oxidation: Allylamine can be oxidized to form allyl alcohol or allyl aldehyde.
Reduction: Reduction of allylamine leads to secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Polymerization: Allylamine can polymerize to form polyallylamine, which has applications in water treatment and coatings.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Wissenschaftliche Forschungsanwendungen
Allylamine has diverse applications:
Polymer Chemistry: It serves as a monomer for the synthesis of polymers like polyallylamine.
Biological Research: Allylamine is used to study enzyme inhibition and cell growth due to its effects on cellular metabolism.
Medicine: It is a precursor for antifungal drugs (e.g., terbinafine) used to treat fungal infections.
Industry: Allylamine is employed in the production of resins, adhesives, and coatings.
Wirkmechanismus
Allylamine inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis. This mechanism underlies its antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Allylamine is unique due to its combination of an allyl group and an aromatic phenyl ring. Similar compounds include 2-propen-1-amine, N-ethyl- (CAS Registry Number: 2424-02-4) , which contains an ethyl group instead of the phenyl ring.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(E)-3-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |
InChI-Schlüssel |
BHCZLFVFYWWSEV-ONEGZZNKSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C=C/CN |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


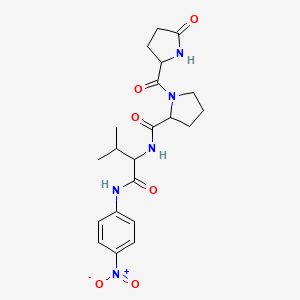


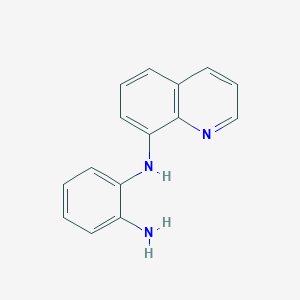
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
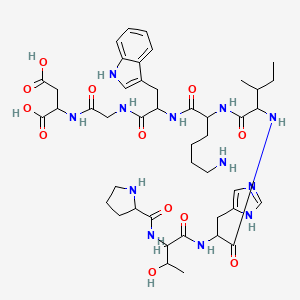
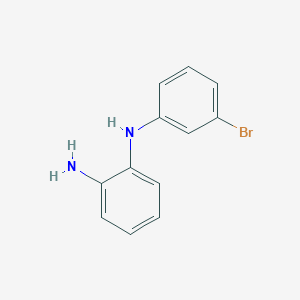



![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
